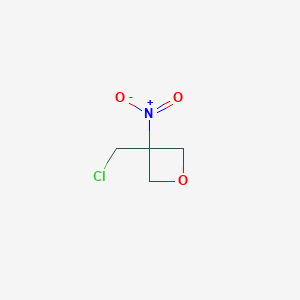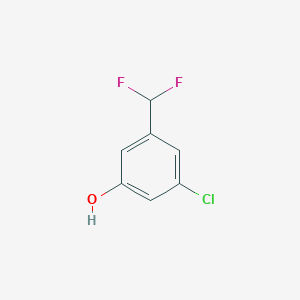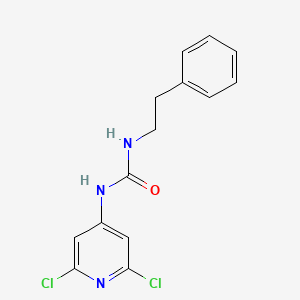
Urea, N-(2,6-dichloro-4-pyridinyl)-N'-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2,6-dichloro-4-pyridinyl)-N’-(2-phenylethyl)- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For Urea, N-(2,6-dichloro-4-pyridinyl)-N’-(2-phenylethyl)-, the synthetic route may involve the following steps:
Preparation of the Isocyanate: The starting material, 2,6-dichloro-4-pyridine, is reacted with phosgene to form the corresponding isocyanate.
Reaction with Amine: The isocyanate is then reacted with 2-phenylethylamine under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(2,6-dichloro-4-pyridinyl)-N’-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro groups on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Urea, N-(2,6-dichloro-4-pyridinyl)-N’-(2-phenylethyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-(2,6-dichloro-4-pyridinyl)-N’-(2-phenylethyl)-: shares structural similarities with other urea derivatives, such as:
Uniqueness
The presence of both pyridinyl and phenylethyl groups in Urea, N-(2,6-dichloro-4-pyridinyl)-N’-(2-phenylethyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from other similar compounds and may contribute to its specific applications and effects.
Propriétés
Numéro CAS |
287928-13-6 |
|---|---|
Formule moléculaire |
C14H13Cl2N3O |
Poids moléculaire |
310.2 g/mol |
Nom IUPAC |
1-(2,6-dichloropyridin-4-yl)-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C14H13Cl2N3O/c15-12-8-11(9-13(16)19-12)18-14(20)17-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,17,18,19,20) |
Clé InChI |
SZHVZCICXYSISQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)NC2=CC(=NC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



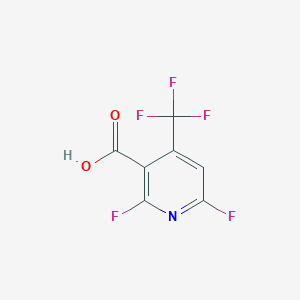
![Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]-](/img/structure/B15089466.png)
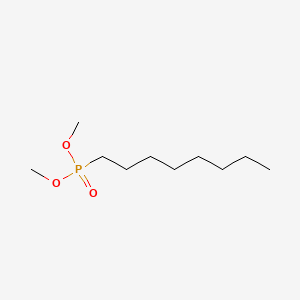


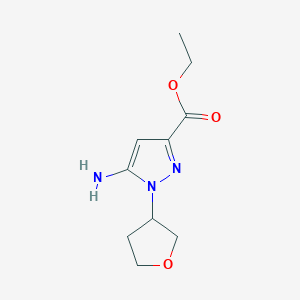


![7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester](/img/structure/B15089514.png)

